五氟苯基丙二酸二乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl malonate, also known as diethyl propanedioate, is a malonic ester commonly used in organic synthesis . It is a 1,3-dicarbonyl compound with relatively acidic α-hydrogens (pK a = 12.6) and can be transformed to its enolate using sodium ethoxide as a base . Diethyl phenylmalonate, an aromatic malonic ester, is used in the synthesis of moderate to long-lasting barbiturates such as phenobarbital .

Synthesis Analysis

The synthesis of diethyl malonate derivatives involves the alkylation of enolate ions . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .Molecular Structure Analysis

Diethyl malonate is the diethyl ester of malonic acid. It has two carboxyl groups close together. In forming diethyl malonate from malonic acid, the hydroxyl group (−OH) on both of the carboxyl groups is replaced by an ethoxy group (−OEt; −OCH2CH3). The methylene group (−CH2−) in the middle of the malonic part of the diethyl malonate molecule is neighboured by two carbonyl groups (−C(=O)−) .Chemical Reactions Analysis

Enolates can be alkylated in the alpha position through an S N 2 reaction with alkyl halides. During this reaction, an α-hydrogen is replaced with an alkyl group, and a new C-C bond is formed .Physical And Chemical Properties Analysis

Diethyl malonate is a colorless liquid with an apple-like odor. It occurs naturally in grapes and strawberries. It is used in perfumes and to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .科学研究应用

Dielectric and Electronic Filters

The compound has been used in the growth of crystalline specimens for dielectric and electronic filters . The single crystals of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate were grown successfully and efficiently by the standard slow evaporation method .

Thermal Applications

The compound has thermal applications, as indicated by thermal studies that explained two major weight losses between 107 and 153 °C and 153 and 800 °C .

Optical Applications

The compound has been used in optical applications. The FTIR spectrum portrays the presence of major and active functional groups .

Mechanical Applications

The compound has mechanical applications. It was observed that the hardness profile of the compound increases with an increase in load .

Biomedical Applications

The compound has potential biomedical applications. It has been tested for use in molecular docking for diabetes mellitus treatment .

Synthesis of Other Compounds

Diethyl malonate, a related compound, is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .

Light Stabilizer Malonate

As intermediates of light stabilizer malonate, diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonates was synthesized . This compound acts very efficiently as oxidation inhibitors .

Hydrolysis Studies

The compound has been studied for its hydrolysis properties. However, it was found that the desired 2-(perfluorophenyl)malonic acid could not be obtained from this ester by hydrolysis, neither under basic nor under acidic conditions .

作用机制

安全和危害

Diethyl malonate is classified as a combustible liquid. It causes serious eye irritation and is harmful to aquatic life . It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling diethyl malonate .

属性

IUPAC Name |

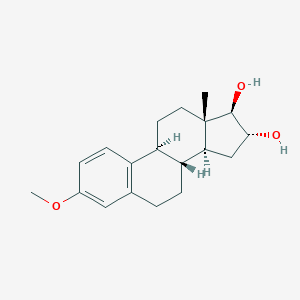

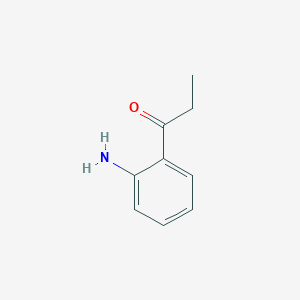

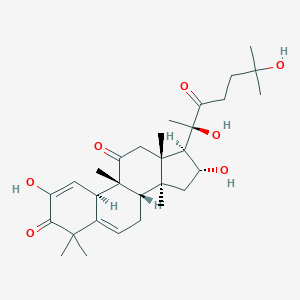

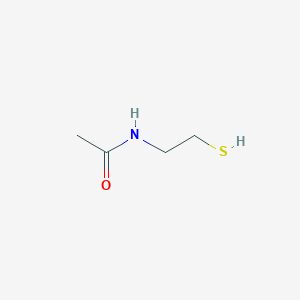

diethyl 2-(2,3,4,5,6-pentafluorophenyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F5O4/c1-3-21-12(19)6(13(20)22-4-2)5-7(14)9(16)11(18)10(17)8(5)15/h6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXWVDXADPLRDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456364 |

Source

|

| Record name | Diethyl pentafluorophenyl-malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl pentafluorophenyl-malonate | |

CAS RN |

1582-05-4 |

Source

|

| Record name | Diethyl pentafluorophenyl-malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

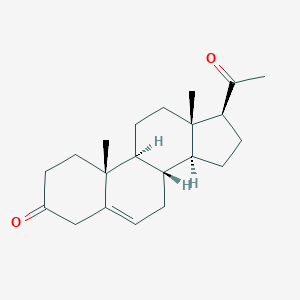

![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)

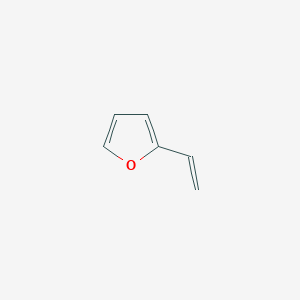

![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)